molecular formula C8H4ClF5O2S B13626777 2-Difluoromethyl-4-(trifluoromethyl)benzenesulfonyl chloride

2-Difluoromethyl-4-(trifluoromethyl)benzenesulfonyl chloride

Cat. No.: B13626777
M. Wt: 294.63 g/mol
InChI Key: LGBPDPDXDGJCAV-UHFFFAOYSA-N
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Description

2-(difluoromethyl)-4-(trifluoromethyl)benzene-1-sulfonyl chloride is a chemical compound that features both difluoromethyl and trifluoromethyl groups attached to a benzene ring, along with a sulfonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under specific conditions that favor the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactions using specialized equipment to ensure the purity and yield of the final product. The process typically includes steps such as purification, crystallization, and drying to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(difluoromethyl)-4-(trifluoromethyl)benzene-1-sulfonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Addition Reactions: The difluoromethyl and trifluoromethyl groups can participate in addition reactions with other chemical species.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. Reaction conditions may vary depending on the desired product but often involve the use of solvents, catalysts, and controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters.

Scientific Research Applications

2-(difluoromethyl)-4-(trifluoromethyl)benzene-1-sulfonyl chloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical studies to investigate the effects of fluorinated compounds on biological systems.

    Industry: The compound is used in the production of materials with unique properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(difluoromethyl)-4-(trifluoromethyl)benzene-1-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and other biomolecules. This interaction can alter the function of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(difluoromethyl)-4-(trifluoromethyl)benzene-1-sulfonyl chloride is unique due to the presence of both difluoromethyl and trifluoromethyl groups on the same benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H4ClF5O2S

Molecular Weight

294.63 g/mol

IUPAC Name

2-(difluoromethyl)-4-(trifluoromethyl)benzenesulfonyl chloride

InChI

InChI=1S/C8H4ClF5O2S/c9-17(15,16)6-2-1-4(8(12,13)14)3-5(6)7(10)11/h1-3,7H

InChI Key

LGBPDPDXDGJCAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)F)S(=O)(=O)Cl

Origin of Product

United States

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